molecular formula C22H40O3 B1347080 Octadecylsuccinic anhydride CAS No. 47458-32-2

Octadecylsuccinic anhydride

Cat. No.: B1347080
CAS No.: 47458-32-2
M. Wt: 352.6 g/mol
InChI Key: ZJFCVUTYZHUNSW-UHFFFAOYSA-N
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Description

Octadecylsuccinic anhydride is an organic compound with the molecular formula C22H40O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by an octadecyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecylsuccinic anhydride is typically synthesized through the reaction of succinic anhydride with octadecanol in the presence of an acid catalyst. The reaction involves heating the mixture to facilitate the formation of the anhydride bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves the following steps:

    Mixing: Succinic anhydride and octadecanol are mixed in a reactor.

    Catalysis: An acid catalyst, such as sulfuric acid, is added to the mixture.

    Heating: The mixture is heated to a temperature range of 150-200°C to promote the reaction.

    Purification: The product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water to form octadecylsuccinic acid.

    Esterification: It can react with alcohols to form esters.

    Amidation: Reaction with amines can produce amides.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under mild heating.

    Esterification: Alcohols in the presence of acid catalysts.

    Amidation: Amines under mild heating conditions.

Major Products:

    Hydrolysis: Octadecylsuccinic acid.

    Esterification: Octadecylsuccinic esters.

    Amidation: Octadecylsuccinic amides.

Scientific Research Applications

Octadecylsuccinic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers and surfactants.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of lubricants, adhesives, and coatings due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of octadecylsuccinic anhydride involves its ability to react with nucleophiles such as water, alcohols, and amines. This reactivity is due to the presence of the anhydride functional group, which is highly susceptible to nucleophilic attack. The octadecyl group provides hydrophobic characteristics, making the compound useful in applications requiring water repellency or interaction with hydrophobic substances.

Comparison with Similar Compounds

  • Dodecenylsuccinic anhydride
  • Hexadecenylsuccinic anhydride
  • Tetradecenylsuccinic anhydride

Comparison: Octadecylsuccinic anhydride is unique due to its longer carbon chain (octadecyl group), which imparts greater hydrophobicity compared to shorter-chain analogs like dodecenylsuccinic anhydride. This makes it particularly useful in applications where enhanced water repellency and interaction with hydrophobic materials are desired.

Properties

IUPAC Name

3-octadecyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCVUTYZHUNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858785
Record name Octadecyl succinic anhydride
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Molecular Weight

352.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47458-32-2
Record name Dihydro-3-octadecyl-2,5-furandione
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Record name 2,5-Furandione, dihydro-3-octadecyl-
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Record name Octadecylsuccinic anhydride
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Record name 2,5-Furandione, dihydro-3-octadecyl-
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Record name Octadecyl succinic anhydride
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Record name Dihydro-3-octadecylfuran-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octadecylsuccinic anhydride
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Octadecylsuccinic anhydride
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Octadecylsuccinic anhydride
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Octadecylsuccinic anhydride
Reactant of Route 5
Octadecylsuccinic anhydride
Reactant of Route 6
Octadecylsuccinic anhydride

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